molecular formula C11H20N2O3 B2989266 1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034318-88-0

1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2989266
CAS No.: 2034318-88-0
M. Wt: 228.292
InChI Key: RUWPQBCPLIAQSX-UHFFFAOYSA-N
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Description

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group, a hydroxymethyl group, and a tetrahydropyran moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps, starting with the preparation of the cyclopropyl and tetrahydropyran building blocks. These building blocks are then combined through a series of reactions, including urea formation.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted ureas or other derivatives.

Scientific Research Applications

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxymethyl group and the tetrahydropyran moiety play crucial roles in these interactions, leading to biological or chemical activity.

Comparison with Similar Compounds

  • 1-(Hydroxymethyl)cyclopropyl]acetonitrile

  • Benzyl (1-(Hydroxymethyl)cyclopropyl)methylcarbamate

Uniqueness: 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to its specific structural features, which differentiate it from other similar compounds

This compound represents a valuable addition to the field of chemical research, with promising applications across various domains. Its unique structure and reactivity make it a versatile tool for scientists and researchers alike.

Properties

IUPAC Name

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-8-11(3-4-11)7-12-10(15)13-9-1-5-16-6-2-9/h9,14H,1-8H2,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWPQBCPLIAQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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